5-Iodo-2-methyl-3-nitrobenzoic acid

Catalog No.
S8220034
CAS No.
M.F
C8H6INO4
M. Wt
307.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-methyl-3-nitrobenzoic acid

Product Name

5-Iodo-2-methyl-3-nitrobenzoic acid

IUPAC Name

5-iodo-2-methyl-3-nitrobenzoic acid

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

InChI

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

NJSFPDASNUPKBB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O

5-Iodo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4C_8H_6INO_4 and a molar mass of approximately 307.04 g/mol. This compound features a benzoic acid structure with three notable substituents: an iodine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. It appears as a solid, typically described as a white to off-white crystalline powder, with a melting point ranging between 176°C and 179°C. The compound is soluble in hot acetic acid, which aids in its application in various chemical processes .

Due to its functional groups:

  • Nucleophilic Substitution: The presence of the iodine atom makes this compound highly reactive towards nucleophiles, allowing for substitution reactions where the iodine can be replaced by other nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, making it useful in synthetic organic chemistry.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, further expanding its utility in organic synthesis .

The synthesis of 5-Iodo-2-methyl-3-nitrobenzoic acid typically involves multi-step processes:

  • Nitration: Starting from 2-methylbenzoic acid, nitration introduces the nitro group at the 3-position using nitric acid and sulfuric acid.
  • Iodination: The nitro compound is then iodinated using iodine and an oxidizing agent like sodium nitrite to introduce the iodine atom at the 5-position.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity levels .

5-Iodo-2-methyl-3-nitrobenzoic acid has various applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: Its unique structure allows it to act as a versatile building block in organic chemistry.
  • Antiseptics and Disinfectants: Due to its potential biological activity, it may be employed in formulations aimed at microbial control .

Several compounds share structural similarities with 5-Iodo-2-methyl-3-nitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-methyl-3-nitrobenzoateLacks iodine; only has methyl and nitro groupsLess reactive due to absence of halogen
Methyl 5-bromo-2-methyl-3-nitrobenzoateBromine instead of iodineDifferent reactivity profile compared to iodine
Methyl 5-chloro-2-methyl-3-nitrobenzoateChlorine substitutionChlorine affects physical properties and reactivity
3-Iodo-5-nitrobenzoic acidIodine at position 3Different position of iodine alters reactivity
2-Iodo-5-nitrobenzoic acidIodine at position 2Positioning affects sterics and electronic properties

The uniqueness of 5-Iodo-2-methyl-3-nitrobenzoic acid lies in its specific combination of substituents, particularly the iodine atom's influence on reactivity and potential applications in organic synthesis .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.93416 g/mol

Monoisotopic Mass

306.93416 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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